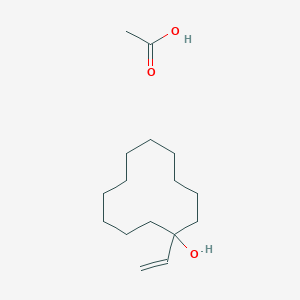
2-Tert-butyl-4-methoxyphenol;phosphorous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is commonly used as an antioxidant in various industries, including food, cosmetics, and pharmaceuticals . Phosphorous acid, on the other hand, is a phosphorus oxoacid with the formula H₃PO₃. It is used in various chemical reactions and as a reducing agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tert-butyl-4-methoxyphenol can be synthesized through the alkylation of 4-methoxyphenol with tert-butyl alcohol in the presence of an acid catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Phosphorous acid is usually prepared by hydrolysis of phosphorus trichloride with water or steam. The reaction is exothermic and must be carefully controlled to prevent the formation of phosphoric acid .
Industrial Production Methods
Industrial production of 2-tert-butyl-4-methoxyphenol involves large-scale alkylation processes using specialized reactors and catalysts to optimize yield and minimize by-products . Phosphorous acid is produced industrially by the hydrolysis of phosphorus trichloride in large reactors, followed by purification steps to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Phosphorous acid is known for its reducing properties and can participate in:
Reduction: It reduces metal ions to their lower oxidation states.
Hydrolysis: It hydrolyzes to form phosphoric acid and hydrogen gas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like bromine or chlorine are used in substitution reactions.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones and lower oxidation state metal ions.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Tert-butyl-4-methoxyphenol is widely used in scientific research due to its antioxidant properties. It is used in:
Chemistry: As a stabilizer in polymerization reactions.
Biology: To study oxidative stress and its effects on cells.
Medicine: As a preservative in pharmaceuticals and to study its effects on human health.
Industry: As an additive in food, cosmetics, and rubber products
Phosphorous acid is used in:
Chemistry: As a reducing agent in various chemical reactions.
Biology: To study its effects on plant growth and development.
Medicine: In the synthesis of pharmaceuticals.
Industry: As a flame retardant and in the production of phosphates
Mechanism of Action
2-Tert-butyl-4-methoxyphenol exerts its antioxidant effects by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage . It targets reactive oxygen species and other free radicals, interrupting the chain reactions that lead to cellular damage.
Phosphorous acid acts as a reducing agent by donating electrons to other molecules, thereby reducing them. It targets metal ions and other oxidizing agents, converting them to their lower oxidation states .
Comparison with Similar Compounds
2-Tert-butyl-4-methoxyphenol is similar to other antioxidants such as butylated hydroxytoluene and tert-butylhydroquinone. it is unique in its specific applications and effectiveness in different environments .
Phosphorous acid is similar to phosphoric acid and hypophosphorous acid but differs in its reducing properties and specific applications .
List of Similar Compounds
Antioxidants: Butylated hydroxytoluene, tert-butylhydroquinone.
Phosphorus Oxoacids: Phosphoric acid, hypophosphorous acid.
Properties
CAS No. |
90683-36-6 |
|---|---|
Molecular Formula |
C33H51O9P |
Molecular Weight |
622.7 g/mol |
IUPAC Name |
2-tert-butyl-4-methoxyphenol;phosphorous acid |
InChI |
InChI=1S/3C11H16O2.H3O3P/c3*1-11(2,3)9-7-8(13-4)5-6-10(9)12;1-4(2)3/h3*5-7,12H,1-4H3;1-3H |
InChI Key |
MDTZFIZRZMGYEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC)O.CC(C)(C)C1=C(C=CC(=C1)OC)O.CC(C)(C)C1=C(C=CC(=C1)OC)O.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


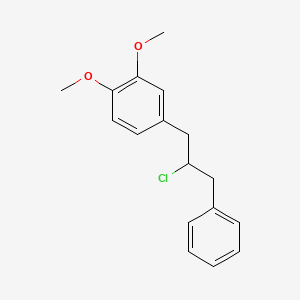
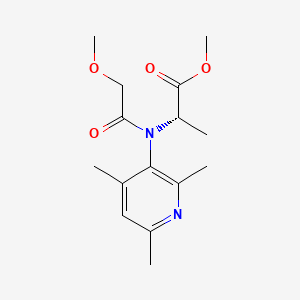
![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
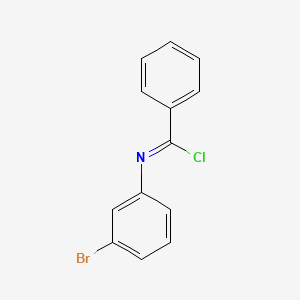
![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
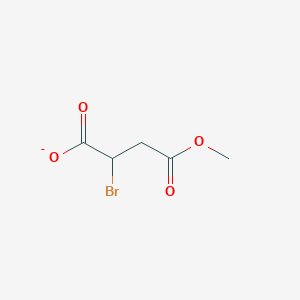


![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)
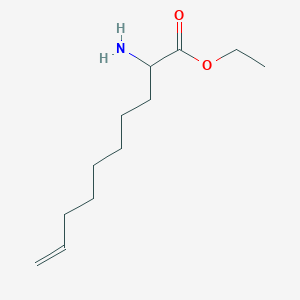
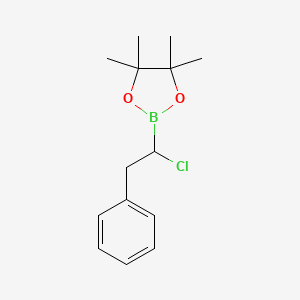
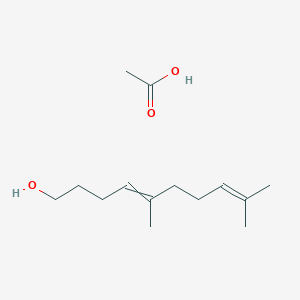
![2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine](/img/structure/B14347770.png)
